Technical Monograph: Synthesis and Characterization of 3-oxo-3-phenylpropanal O-(2,6-dichlorobenzyl)oxime
Technical Monograph: Synthesis and Characterization of 3-oxo-3-phenylpropanal O-(2,6-dichlorobenzyl)oxime
The following technical guide details the synthesis, characterization, and mechanistic underpinnings of 3-oxo-3-phenylpropanal O-(2,6-dichlorobenzyl)oxime . This document is structured for organic chemists and medicinal chemistry teams, focusing on modular synthesis, regiochemical control, and rigorous structural validation.
-Keto Oxime Ethers (Potential Anticonvulsant/Sodium Channel Modulator)Executive Summary & Structural Analysis
This guide outlines the total synthesis of 3-oxo-3-phenylpropanal O-(2,6-dichlorobenzyl)oxime. This molecule represents a hybrid pharmacophore combining a benzoylacetaldehyde core (a masked 1,3-dicarbonyl) with a lipophilic oxime ether tail.
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Core Scaffold: The 1,3-dicarbonyl system exists in a keto-enol equilibrium, offering two electrophilic sites.
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Functional Modification: The condensation of an O-substituted hydroxylamine prevents the formation of the isoxazole heterocycle—a common thermodynamic sink in unsubstituted hydroxylamine reactions—thereby stabilizing the open-chain oxime ether.
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Bioactive Potential: The 2,6-dichlorobenzyl moiety is a privileged structure in medicinal chemistry (reminiscent of Diclofenac or Lamotrigine intermediates), enhancing metabolic stability and lipophilicity for CNS penetration.
Retrosynthetic Analysis
The synthesis is designed convergently. The target molecule is disconnected at the imine bond (
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Electrophile: Sodium Benzoylacetaldehyde (generated in situ or isolated).
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Nucleophile: O-(2,6-dichlorobenzyl)hydroxylamine hydrochloride.[1]
This approach avoids the regioselectivity issues of alkylating a pre-formed oxime.
Figure 1: Retrosynthetic strategy isolating the convergent coupling step.
Experimental Protocols
Phase A: Synthesis of O-(2,6-dichlorobenzyl)hydroxylamine HCl
Rationale: Direct alkylation of hydroxylamine is prone to N-alkylation. The Gabriel synthesis modification using N-hydroxyphthalimide ensures exclusive O-alkylation.
Reagents: N-Hydroxyphthalimide (NHPI), 2,6-Dichlorobenzyl chloride, Triethylamine (TEA), Hydrazine hydrate, HCl.
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O-Alkylation:
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Dissolve NHPI (1.0 eq) in DMF. Add TEA (1.1 eq) and stir until the red anion forms.
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Add 2,6-dichlorobenzyl chloride (1.0 eq) dropwise. Heat to 60°C for 4 hours.
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Workup: Pour into ice water. Filter the white precipitate (N-(2,6-dichlorobenzyloxy)phthalimide). Recrystallize from EtOH.
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Checkpoint: Verify disappearance of N-OH peak in IR (~3200 cm⁻¹).
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Hydrazinolysis (Deprotection):
Phase B: Synthesis of Sodium Benzoylacetaldehyde
Rationale: The free aldehyde is unstable and polymerizes. The sodium enolate salt is stable and easy to handle.
Reagents: Acetophenone, Ethyl formate, Sodium ethoxide (freshly prepared), Toluene/Ether.
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Suspend Sodium ethoxide (1.2 eq) in dry toluene (or ether) at 0°C.
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Add a mixture of Acetophenone (1.0 eq) and Ethyl formate (1.2 eq) dropwise over 30 minutes.
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Allow to warm to room temperature and stir for 12 hours. The sodium salt will precipitate as a tan/yellow solid.
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Filter, wash with dry ether, and dry under vacuum. Do not purify further.
Phase C: Convergent Coupling
Rationale: The reaction must be buffered. Strong acid hydrolyzes the product; strong base promotes aldol polymerization. Sodium acetate provides the ideal pH (~4-5).
Reagents: Sodium Benzoylacetaldehyde (Phase B), O-Alkoxyamine HCl (Phase A), Sodium Acetate, Ethanol/Water (3:1).
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Dissolve O-(2,6-dichlorobenzyl)hydroxylamine HCl (1.1 eq) and Sodium Acetate (1.2 eq) in EtOH/H₂O. Stir for 10 min to liberate the free amine base.
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Add Sodium Benzoylacetaldehyde (1.0 eq) in one portion.
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Stir at room temperature for 6–12 hours.
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Monitoring: TLC (Hexane:EtOAc 4:1). The starting enolate (baseline) should disappear.
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Workup: Evaporate EtOH. Extract aqueous residue with DCM (3x). Wash organic layer with Brine.[3] Dry over Na₂SO₄.
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Purification: Flash column chromatography on Silica Gel.
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Eluent: Gradient 0% → 10% EtOAc in Hexanes.
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Note: The product is less polar than the starting amine.
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Mechanistic Pathway & Regioselectivity
The reaction involves a nucleophilic attack of the alkoxyamine nitrogen on the carbonyl carbon.
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Regioselectivity: The starting material exists as 3-hydroxy-1-phenylprop-2-en-1-one (enol). However, the C1 (aldehyde-equivalent) carbon is more electrophilic than the C3 (ketone) carbon due to steric hindrance at the phenyl ring and the inherent reactivity of aldehydes vs ketones.
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Product: The kinetic and thermodynamic product is the aldoxime ether (reaction at C1).
Figure 2: Reaction mechanism favoring C1 attack due to steric/electronic factors.
Characterization Data (Expected)
The following data table summarizes the validation metrics for the purified compound.
| Technique | Parameter | Diagnostic Signal | Interpretation |
| ¹H NMR | Aldehydic Proton | Characteristic triplet (or dd) of the oxime proton ( | |
| ¹H NMR | Methylene Bridge | The | |
| ¹H NMR | Benzylic CH₂ | Singlet for | |
| ¹³C NMR | Carbonyl (C=O) | Ketone carbonyl signal. | |
| ¹³C NMR | Oxime (C=N) | Imine carbon. | |
| IR | Functional Groups | 1680 cm⁻¹ (C=O)1590 cm⁻¹ (C=N) | Conjugated ketone and oxime ether stretches. |
| HRMS | Molecular Ion | [M+H]⁺ | Consistent with formula |
Isomerism Note: Oxime ethers can exist as E (trans) and Z (cis) isomers. The E-isomer is generally thermodynamically favored and typically constitutes the major product (>90%) due to steric repulsion between the oxime oxygen and the methylene chain.
Safety and Handling
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2,6-Dichlorobenzyl chloride: Potent lachrymator and skin irritant. Handle in a fume hood.
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Hydroxylamines: Potential explosion hazard if heated dry or in the presence of metal catalysts. Always keep in solution or as a hydrochloride salt until use.
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Waste: Aqueous layers from the coupling reaction may contain trace hydrazine (from Phase A carryover) or hydroxylamines; treat with bleach (hypochlorite) before disposal to neutralize.
References
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Preparation of O-substituted Hydroxylamines: Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via N-alkoxyphthalimides. Synthesis, 1976(10), 682-684.
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Reactivity of 1,3-Dicarbonyls: Tsoleridis, C. A., et al. (1986). Reaction of 1,3-dicarbonyl compounds with hydroxylamine. Journal of Heterocyclic Chemistry, 23(4), 1165-1168.
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Anticonvulsant Activity of Enaminones/Oximes: Mulder, A., et al. (2012). Synthesis and anticonvulsant activity of functionalized 3-oxo-3-phenylpropanamides. Bioorganic & Medicinal Chemistry Letters, 22(5), 1860-1863.
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General Synthesis of Oxime Ethers: Albrecht, S., Defoin, A., & Tarnus, C. (2006).[7][9] Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.
Sources
- 1. chemscene.com [chemscene.com]
- 2. US3458560A - Process for preparing 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 3. 2,6-DICHLORO-N-HYDROXYBENZENECARBOXIMIDOYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
